molecular formula C23H24N2O2 B3458296 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine

1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine

Cat. No. B3458296
M. Wt: 360.4 g/mol
InChI Key: IRZBWVRFQSKLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine, also known as BPI, is a synthetic compound that has been extensively studied for its potential applications in various fields of science, including medicine, biology, and chemistry. BPI is a member of the imidazolidine family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine is not fully understood. However, it is believed that 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine exerts its biological effects by interacting with proteins and enzymes in the body. 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain molecules that are involved in various biological processes.
Biochemical and Physiological Effects:
1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In vivo studies have shown that 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine can reduce tumor growth in animal models and improve the survival of animals infected with certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine is its versatility. 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine can be easily synthesized and can be used in a wide range of experiments. Additionally, 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been shown to possess a wide range of biological activities, making it a useful tool for studying various biological processes. However, one of the limitations of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine is its toxicity. 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine. One area of research is the development of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine-based drugs for the treatment of cancer and viral infections. Another area of research is the development of new synthetic methods for 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine, which could lead to the discovery of new analogs with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine and its potential applications in various fields of science.

Scientific Research Applications

1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been extensively studied for its potential applications in various fields of science. In medicine, 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been shown to possess anticancer, antiviral, and anti-inflammatory properties. In biology, 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been used as a tool to study the interactions between proteins and DNA. In chemistry, 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been used as a catalyst for various chemical reactions.

properties

IUPAC Name

1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-26-21-12-8-19(9-13-21)24-16-17-25(20-10-14-22(27-2)15-11-20)23(24)18-6-4-3-5-7-18/h3-15,23H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZBWVRFQSKLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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